molecular formula C6H8N4O2 B13429622 6-Amino-3-methoxy-2-pyrazinecarboxamide

6-Amino-3-methoxy-2-pyrazinecarboxamide

Cat. No.: B13429622
M. Wt: 168.15 g/mol
InChI Key: LTJNYEDZPAXQLC-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Amino-3-methoxy Favipiravir typically involves multiple steps starting from commercially available precursors. One common route begins with the esterification of 3-hydroxypyrazine-2-carboxylic acid, followed by amidation . The nitration of the pyrazine ring is then performed, followed by reduction of the nitro group using Raney nickel. The amino group is subsequently replaced with a methoxy group .

Industrial Production Methods: For industrial-scale production, the process is optimized to increase yield and purity. The use of 3,6-dichloropyrazine-2-carbonitrile as an intermediate is common, with subsequent steps involving fluorination, hydroxylation, and nitrile hydrolysis . This method ensures a high yield and purity of the final product without the need for chromatographic purification .

Chemical Reactions Analysis

Types of Reactions: 6-Amino-3-methoxy Favipiravir undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted pyrazine derivatives, which can be further modified for specific applications .

Properties

Molecular Formula

C6H8N4O2

Molecular Weight

168.15 g/mol

IUPAC Name

6-amino-3-methoxypyrazine-2-carboxamide

InChI

InChI=1S/C6H8N4O2/c1-12-6-4(5(8)11)10-3(7)2-9-6/h2H,1H3,(H2,7,10)(H2,8,11)

InChI Key

LTJNYEDZPAXQLC-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=C(N=C1C(=O)N)N

Origin of Product

United States

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